2'-Deoxyuridine 3'-monophosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N2O8P |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8P/c12-4-6-5(19-20(15,16)17)3-8(18-6)11-2-1-7(13)10-9(11)14/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
InChI Key |
LXKGKXYIAAKOCT-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis Pathways of 2 Deoxyuridine 3 Monophosphate
Deamination of Deoxycytidine Monophosphate (dCMP) to dUMP
One of the primary and most common pathways for dUMP synthesis across both eukaryotes and prokaryotes involves the direct deamination of deoxycytidine monophosphate (dCMP). researchgate.net This crucial reaction is catalyzed by the enzyme deoxycytidylate deaminase.
Enzymatic Catalysis by Deoxycytidylate Deaminase (dCD)
Deoxycytidylate deaminase (dCMP deaminase) is a hydrolase enzyme that facilitates the conversion of dCMP into dUMP. ebi.ac.ukwikipedia.org This process provides the necessary nucleotide substrate for thymidylate synthase, which is pivotal for DNA synthesis. nih.gov The catalytic activity of dCMP deaminase is dependent on zinc, which it requires as a cofactor. ebi.ac.ukebi.ac.uk The enzyme is typically found as a homohexamer. nih.gov
Allosteric Regulatory Mechanisms of dCD Activity
The activity of deoxycytidylate deaminase is intricately regulated by allosteric mechanisms, ensuring a balanced supply of pyrimidine (B1678525) nucleotides. uniprot.org It is uniquely distinguished within the zinc-dependent cytidine (B196190) deaminase family by this allosteric regulation. nih.govresearchgate.net The enzyme is activated by deoxycytidine triphosphate (dCTP) and inhibited by deoxythymidine triphosphate (dTTP), the end products of the pyrimidine salvage pathway. ebi.ac.ukuniprot.orgnih.gov This feedback inhibition by dTTP and activation by dCTP allows the cell to maintain appropriate ratios of these crucial DNA precursors. nih.gov The binding of the activator, dCTP, alters the enzyme's kinetics from a sigmoidal to a hyperbolic response to substrate concentration, while the inhibitor, dTTP, enhances the sigmoidal nature of the curve. nih.gov
Structural Insights into dCD Allosteric Control
Crystal structure analyses of deoxycytidylate deaminase have provided significant insights into its allosteric regulation. The allosteric effectors, dCTP and dTTP, bind to the same site on the enzyme. nih.govresearchgate.net The binding of the activator dCTP occurs at the interface between two monomers of the hexameric protein. nih.gov This interaction induces conformational changes that are transmitted from the allosteric site to the active site, ultimately enhancing substrate binding and catalysis. nih.gov Specifically, the binding of dCTP to a conserved motif triggers a cascade of interactions involving key amino acid residues, which in turn stabilizes the substrate in the active site. nih.gov Conversely, the binding of the inhibitor dTTP to the allosteric site is thought to have a higher affinity, which may be the basis for its inhibitory effect. nih.gov The structural details reveal that differences in hydrogen bonding capabilities between dTTP and dCTP at the allosteric site likely contribute to their opposing regulatory roles. nih.gov
| Regulator | Effect on dCD Activity | Binding Site |
| Deoxycytidine triphosphate (dCTP) | Activator | Allosteric Site |
| Deoxythymidine triphosphate (dTTP) | Inhibitor | Allosteric Site |
Conversion of Deoxycytidine Triphosphate (dCTP) to dUMP via dUTP
In addition to the direct deamination of dCMP, a second significant pathway for dUMP synthesis begins with deoxycytidine triphosphate (dCTP). This route is particularly prominent in certain bacteria, such as Escherichia coli, where it accounts for a substantial portion of de novo thymidylate synthesis. nih.gov
Role of dCTP Deaminase and dUTP Pyrophosphohydrolase (dUTPase)
This pathway involves a two-step enzymatic process. First, dCTP is deaminated to form deoxyuridine triphosphate (dUTP) by the enzyme dCTP deaminase. nih.govontosight.aiwikipedia.org Subsequently, dUTP is hydrolyzed by dUTP pyrophosphohydrolase, commonly known as dUTPase, to yield dUMP and pyrophosphate. nih.gov The production of dUMP through this pathway is crucial for supplying the substrate for thymidylate synthase. ontosight.ai The action of dUTPase is also vital for preventing the misincorporation of uracil (B121893) into DNA by keeping the cellular concentration of dUTP low. nih.gov
Bifunctional Deaminases and Their Occurrence
Interestingly, in some organisms, particularly certain archaea and bacteria, the two enzymatic activities of dCTP deamination and dUTP hydrolysis are combined into a single, bifunctional enzyme. nih.govnih.govnih.govebi.ac.uk For instance, the hyperthermophilic archaeon Methanocaldococcus jannaschii possesses a bifunctional dCTP deaminase-dUTPase. nih.govnih.gov This enzyme catalyzes both the deamination of dCTP and the subsequent hydrolysis of the resulting dUTP to dUMP. nih.govnih.gov A significant advantage of this bifunctional arrangement is that the intermediate, dUTP, which can be toxic to the cell, is not released. nih.gov The reaction is tightly coupled within the enzyme, ensuring efficient and safe conversion of dCTP to dUMP. nih.gov Structural studies of these bifunctional enzymes have revealed a homotrimeric or hexameric architecture and have provided insights into the mechanisms of substrate specificity and catalysis. nih.govnih.gov
| Enzyme | Function | Substrate | Product |
| dCTP Deaminase | Deamination | dCTP | dUTP |
| dUTP Pyrophosphohydrolase (dUTPase) | Hydrolysis | dUTP | dUMP |
| Bifunctional dCTP deaminase-dUTPase | Deamination and Hydrolysis | dCTP | dUMP |
Reduction of Uridine (B1682114) Nucleotides Precursors to Deoxyuridine Nucleotides
The initial and rate-limiting step in the de novo synthesis of deoxyribonucleotides is the conversion of ribonucleotides to their deoxy forms. nih.govfrontiersin.orgdiva-portal.org This transformation is essential as it provides the fundamental components required for DNA synthesis. frontiersin.org
The enzyme responsible for the reduction of ribonucleotides is ribonucleotide reductase (RNR). nih.govwikipedia.org RNR catalyzes the removal of the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates (NDPs) or, in some cases, triphosphates (NTPs), to form the corresponding deoxyribonucleoside. wikipedia.org This reaction proceeds through a complex free-radical mechanism. wikipedia.orgexlibrisgroup.com
In the synthesis of deoxyuridine nucleotides, uridine diphosphate (B83284) (UDP) is a primary substrate for RNR. wikipedia.orgyoutube.com The binding of effector molecules like ATP can activate the enzyme, promoting the reduction of UDP to deoxyuridine diphosphate (dUDP). wikipedia.orgnih.gov Some classes of RNR can also utilize uridine triphosphate (UTP) as a substrate. frontiersin.orgwikipedia.org The activity of RNR is meticulously regulated to ensure a balanced supply of all four deoxyribonucleotides, which is crucial for maintaining the integrity of DNA during replication. diva-portal.orgwikipedia.org
Following the formation of dUDP by RNR, it can be phosphorylated to deoxyuridine triphosphate (dUTP). wikipedia.org However, the presence of dUTP in the cell is tightly controlled by the enzyme dUTP pyrophosphatase, commonly known as dUTPase. nih.govwikipedia.org dUTPase performs a vital "housekeeping" function by rapidly hydrolyzing dUTP to 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) and inorganic pyrophosphate. reactome.orgpatsnap.comresearchgate.net
This hydrolysis is critical for two main reasons. First, it generates dUMP, which is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), an essential component of DNA. patsnap.comdrugbank.com Second, it minimizes the cellular concentration of dUTP, thereby preventing its erroneous incorporation into DNA by DNA polymerases. wikipedia.orgpatsnap.comnih.gov The incorporation of uracil into DNA can lead to strand breaks and compromise genomic stability. patsnap.comresearchgate.net Therefore, the action of dUTPase is essential for maintaining the fidelity of DNA. nih.govnih.gov The product of this reaction, dUMP (the 5'-monophosphate isomer), is a key intermediate in nucleotide metabolism. wikipedia.orgdrugbank.com
Enzymatic Transformation of 2 Deoxyuridine 3 Monophosphate to Deoxythymidine Monophosphate Dtmp
Thymidylate Synthase (TS) Catalysis
Reductive Methylation of dUMP
The core reaction catalyzed by thymidylate synthase is the reductive methylation of dUMP. wikipedia.orgebi.ac.uknih.gov In this process, a methyl group is added to the 5-position of the pyrimidine (B1678525) ring of dUMP, converting it into dTMP. ebi.ac.uknih.gov The cofactor N5,N10-methylene tetrahydrofolate (CH2H4folate) serves as the donor of the one-carbon unit. wikipedia.orgnih.govnih.gov The reaction is unique in folate metabolism because the tetrahydrofolate cofactor is not only a one-carbon donor but also acts as a reductant, becoming oxidized during the transfer. wikipedia.orgebi.ac.ukebi.ac.uk
Mechanism of One-Carbon Transfer from N5,N10-Methylene Tetrahydrofolate
The transfer of the one-carbon unit from N5,N10-methylene tetrahydrofolate to dUMP is a key step in the catalytic cycle. nih.gov The process is initiated after dUMP binds to the enzyme, followed by the binding of the folate cofactor. nih.gov The reaction involves a Mannich condensation where the C5 of the dUMP enolate attacks the methylene group of the cofactor. nih.gov This forms a covalent ternary complex involving the enzyme, the dUMP substrate, and the CH2H4folate cofactor. proteopedia.orgnih.gov The cofactor donates its methylene group, which ultimately becomes the methyl group of dTMP. wikipedia.orgnih.gov
Formation of Dihydrofolate in the TS Reaction Cycle
As a consequence of the reductive methylation, the N5,N10-methylene tetrahydrofolate cofactor is oxidized to 7,8-dihydrofolate (DHF). wikipedia.orgresearchgate.netpnas.orgmdpi.com This occurs because the tetrahydrofolate molecule donates a hydride ion to reduce the transferred methylene group to a methyl group. proteopedia.orgnih.gov The resulting DHF must be recycled back to tetrahydrofolate (THF) to sustain dTMP synthesis. pnas.org This regeneration is accomplished by the enzyme dihydrofolate reductase (DHFR), which reduces DHF to THF in an NADPH-dependent reaction. pnas.orgmdpi.comnih.gov
Detailed Enzymatic Reaction Mechanism of Thymidylate Synthase
The catalytic mechanism of thymidylate synthase is a complex, multi-step process involving significant conformational changes in the enzyme and the formation of covalent intermediates. nih.govnih.gov
Formation of Covalent Enzyme-Substrate Intermediates
The reaction is initiated by a nucleophilic attack from a conserved cysteine residue (Cys195 in human TS) in the enzyme's active site on the C6 position of the dUMP pyrimidine ring. wikipedia.orgnih.govebi.ac.ukebi.ac.uk This Michael addition results in the formation of a covalent bond between the enzyme and the dUMP substrate. ebi.ac.uknih.gov This initial step activates the C5 position of dUMP for the subsequent attack on the methylene group of the N5,N10-methylene tetrahydrofolate cofactor. nih.gov The process leads to the formation of a covalent ternary complex, which is a key intermediate in the reaction pathway. proteopedia.orgnih.gov
Key Steps in the Thymidylate Synthase Mechanism
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack by an active site cysteine on C6 of dUMP. | Covalent enzyme-dUMP enolate intermediate. nih.gov |
| 2 | Mannich condensation: C5 of dUMP attacks the methylene of the folate cofactor. | Covalent ternary complex (Enzyme-dUMP-CH2H4folate). nih.gov |
| 3 | Hoffman elimination and formation of an exocyclic methylene intermediate. | Enzyme-bound exocyclic methylene intermediate. nih.gov |
| 4 | Hydride transfer from the tetrahydrofolate ring to the exocyclic methylene group. | Covalent enzyme-dTMP intermediate. nih.gov |
Analysis of the Hydride Transfer Step: Concerted versus Stepwise Mechanisms
Stepwise Mechanism: In this model, the hydride transfer occurs first, leading to the formation of a covalent enzyme-dTMP enolate intermediate. This is then followed by the cleavage of the C-S bond between the cysteine residue and the newly formed dTMP product. nih.govacs.org
Concerted Mechanism: This model proposes that the hydride transfer and the cleavage of the C-S bond occur simultaneously in a single, concerted step. nih.govrsc.orgacs.org
Experimental evidence, including secondary kinetic isotope effect (KIE) studies and quantum mechanics/molecular mechanics (QM/MM) calculations, strongly supports the concerted mechanism. nih.govacs.orgnih.gov A significant normal secondary KIE was observed, indicating that the irreversible hydride transfer does not happen before the cleavage of the C-S bond, which is consistent with a concerted process. nih.govacs.org QM/MM simulations also show that the reaction preferentially follows a concerted pathway where hydride transfer is conjugated with the elimination of the thiol group from the product. rsc.org
Role of Active Site Conformational Dynamics in Catalysis
The catalytic efficiency of thymidylate synthase (TS), the enzyme responsible for converting 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP) to 2'-deoxythymidine 5'-monophosphate (dTMP), is profoundly dependent on its conformational dynamics. nih.govacs.org The enzyme, which functions as an obligate dimer, undergoes significant structural changes upon binding its substrates, dUMP and the cofactor N5,N10-methylenetetrahydrofolate. nih.govwikipedia.org These movements are critical for creating a catalytically competent active site, shielding the reaction intermediates from the surrounding solvent, and facilitating the chemical transformation. nih.govacs.org
A key dynamic feature is the movement of a loop that contains a crucial arginine residue responsible for binding dUMP. nih.govacs.org Upon substrate binding, this loop and other structural elements shift to form a "closed" conformation. nih.govacs.org This closed state is essential for catalysis, as it properly orients the substrates and sequesters the active site from bulk solvent. nih.govacs.org The stability of this conformation is paramount; mutations that destabilize it, even if they involve residues not directly at the site of methyl transfer, can lead to a dramatic decrease in enzymatic activity. nih.govacs.org
Studies on the dimeric enzyme have revealed that the two protomers can exhibit different dynamics. nih.gov This asymmetry may lead to a state of "half-of-the-sites" reactivity, where only one active site is fully competent for catalysis at a time. nih.gov For instance, differences in the B-factors—a measure of atomic vibrational motion—between the two protomers suggest that the closed, catalytically active conformation may be less stable in one of the monomers. nih.gov Specifically, a phosphate-binding loop can be shifted out of the active site in one protomer, hindering its activity. nih.gov These findings underscore that the precise, coordinated movements within the enzyme are not merely for substrate binding but are integral to the catalytic mechanism itself. nih.govacs.org
Influence of Specific Amino Acid Residues on dUMP Binding and Catalysis
The binding of dUMP and the subsequent catalysis are orchestrated by a network of specific amino acid residues within the thymidylate synthase active site. These residues perform distinct roles, including substrate recognition, stabilization of the enzyme's conformation, and direct participation in the chemical reaction. nih.govwikipedia.orgnih.gov
Key Residues in dUMP Binding and Orientation:
Arginine Residues: Conserved arginine residues play a critical role in anchoring the dUMP molecule. They form hydrogen bonds with the phosphate (B84403) group of dUMP, holding the substrate in the correct position for the reaction to occur. wikipedia.org The reduced activity of mutants at these positions, such as R174A, highlights their importance in binding and orienting dUMP. nih.gov
Tyrosine 261 (Tyr-261): This highly conserved residue is located distant from the site of methyl transfer but is crucial for maintaining the enzyme's catalytic efficiency. nih.govacs.org Tyr-261 forms a hydrogen bond with the 3'-hydroxyl group of the dUMP ribose ring and is a key part of the structural core in the closed ternary complex. nih.gov Mutations at this position can destabilize the active conformation of a dUMP-binding loop, thereby impairing catalysis. nih.govacs.org
Key Residues in Catalysis:
Catalytic Cysteine: A conserved cysteine residue (Cys195 in human TS, Cys146 in E. coli TS) is fundamental to the catalytic mechanism. nih.govoup.comresearchgate.net This residue acts as a nucleophile, launching an attack on the C6 position of the dUMP pyrimidine ring. wikipedia.orgnih.gov This covalent bond formation is an essential early step that activates the substrate for the subsequent methylene transfer from the folate cofactor. wikipedia.orgresearchgate.net Mutation of this cysteine residue results in a catalytically inactive enzyme. oup.com
Tyrosine 94 (Y94): In E. coli TS, Y94 has been proposed to function as the general base responsible for abstracting a proton from the C5 of dUMP. nih.gov This proton abstraction is a critical step that facilitates the formation of an intermediate necessary for the reaction to proceed. nih.gov
The precise arrangement and interaction of these and other residues ensure the specific recognition of dUMP and create the necessary chemical environment for its conversion to dTMP.
Regeneration of Tetrahydrofolate via Dihydrofolate Reductase (DHFR)
The methylation of dUMP by thymidylate synthase is intrinsically linked to the folate cycle. In the reaction, N5,N10-methylenetetrahydrofolate donates a methyl group and is simultaneously oxidized to 7,8-dihydrofolate (DHF). wikipedia.orgnih.govsemanticscholar.org For the thymidylate synthesis to continue, the resulting DHF must be recycled back to its active tetrahydrofolate (THF) form. This crucial regeneration step is catalyzed by the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.orgresearchgate.net
This enzymatic step is vital for sustaining the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. nih.govresearchgate.net Consequently, DHFR is a significant target for chemotherapy, as its inhibition disrupts the supply of THF, leading to a shutdown of DNA synthesis and ultimately cell death. nih.govresearchgate.net
Compartmentalized Thymidylate Biosynthesis: The Mitochondrial Pathway
While the primary pathway for de novo thymidylate synthesis occurs in the nucleus and cytoplasm, a distinct and complete pathway has been identified within mammalian mitochondria. nih.govnih.gov This compartmentalization is essential for maintaining the integrity of mitochondrial DNA (mtDNA), as the salvage pathway for thymidine (B127349) is insufficient to support mtDNA replication. nih.govnih.gov The mitochondrial pathway prevents the accumulation of uracil (B121893) in mtDNA, a form of DNA damage that can lead to mitochondrial dysfunction. nih.govnih.govresearchgate.net
The mitochondrial de novo dTMP synthesis pathway comprises three key enzymes that are localized to the mitochondrial matrix and inner membrane: nih.govnih.gov
Serine Hydroxymethyltransferase 2 (SHMT2): This enzyme initiates the process by catalyzing the conversion of serine and tetrahydrofolate to glycine and N5,N10-methylenetetrahydrofolate, the one-carbon donor required for methylation. nih.govresearchgate.net
Thymidylate Synthase (TYMS): The mitochondrial isoform of TYMS then catalyzes the central reaction: the methylation of dUMP to dTMP, using the N5,N10-methylenetetrahydrofolate generated by SHMT2. nih.govnih.gov
Dihydrofolate Reductase-Like Protein 1 (DHFRL1): A novel mitochondrial form of dihydrofolate reductase, DHFRL1, is responsible for regenerating tetrahydrofolate from the dihydrofolate produced during the TYMS reaction. nih.gov
The existence of this self-contained pathway underscores that, unlike other nucleotides, de novo dTMP synthesis occurs directly within the mitochondria, highlighting its critical role in preserving the mitochondrial genome. nih.govnih.gov
Regulatory Mechanisms Governing 2 Deoxyuridine 3 Monophosphate Pool Dynamics
Maintenance of Balanced Deoxynucleotide Triphosphate (dNTP) Pools for DNA Synthesis Fidelity
The integrity of the genome relies on the precise and balanced supply of the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) for DNA replication and repair. nih.govnih.gov The dUMP pool is a critical node in this process as it is the direct precursor to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to form dTTP. An imbalance in the dNTP pools is mutagenic and can lead to replication stress, DNA polymerase errors, and genome instability. nih.govbiologists.com
Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, representing the rate-limiting step for de novo dNTP synthesis. nih.gov The activity of RNR is exquisitely regulated to maintain the proper balance of dNTPs. nih.govacs.org This regulation occurs at multiple levels, including allosteric control and transcriptional regulation, ensuring that the supply of dNTPs is coordinated with the demands of the cell cycle, particularly during the S phase when DNA replication is active. nih.govfrontiersin.org
Alterations in the dNTP pool, which can be influenced by the size of the dUMP pool, have predictable effects on DNA polymerase fidelity. nih.govnih.gov An excess or a deficit of any single dNTP can increase the rate of misincorporation of incorrect nucleotides by DNA polymerase. nih.gov For example, an elevated ratio of dUTP (derived from dUMP) to dTTP can lead to the misincorporation of uracil (B121893) into DNA. nih.gov Therefore, maintaining a balanced dNTP pool is a fundamental requirement for accurate DNA synthesis and the prevention of mutations. nih.govnih.govembopress.org
Feedback Inhibition and Allosteric Control in Pyrimidine (B1678525) Metabolism
The biosynthesis of pyrimidines, including dUMP, is governed by complex feedback inhibition and allosteric control mechanisms to maintain metabolic homeostasis. nih.govbyjus.com These regulatory circuits ensure that the production of pyrimidine nucleotides matches the cell's requirements, preventing both wasteful overproduction and detrimental shortages. brainly.com
A classic example of feedback inhibition in pyrimidine metabolism is the regulation of aspartate transcarbamoylase (ATCase), an early enzyme in the pathway. nih.gov In many bacteria, ATCase is allosterically inhibited by the end-product cytidine (B196190) triphosphate (CTP). nih.govyoutube.com This inhibition prevents the unnecessary synthesis of pyrimidines when CTP levels are sufficient. brainly.comyoutube.com Conversely, ATCase is activated by the purine (B94841) nucleotide ATP, a mechanism that helps to balance the pools of purines and pyrimidines. nih.govyoutube.com In animals, the primary regulatory point is carbamoyl-phosphate synthetase 2 (CPS2), which is inhibited by UTP and UDP, products further down the pathway. youtube.comnih.govyoutube.com In plants, UMP itself acts as a direct feedback inhibitor of ATCase. nih.govresearchgate.net
| Enzyme | Organism/Group | Allosteric Activators | Allosteric Inhibitors | Reference |
|---|---|---|---|---|
| Aspartate Transcarbamoylase (ATCase) | Bacteria (e.g., E. coli) | ATP | CTP, UTP | brainly.comnih.gov |
| Carbamoyl-Phosphate Synthetase 2 (CPS2) | Animals | ATP, PRPP | UTP, UDP | youtube.comyoutube.com |
| Aspartate Transcarbamoylase (ATCase) | Plants | - | UMP | nih.gov |
| Ribonucleotide Reductase (Overall Activity) | General | ATP | dATP | acs.orgyoutube.com |
| Ribonucleotide Reductase (Substrate Specificity) | General | ATP (for UDP/CDP reduction), dGTP (for ADP reduction) | dTTP (for UDP/CDP reduction) | frontiersin.orgnih.gov |
Impact of dUMP Pool Expansion on Cellular Processes
An abnormal expansion of the dUMP pool can have significant consequences for cellular function, primarily by increasing the potential for uracil misincorporation into DNA. nih.gov DNA polymerases cannot efficiently distinguish between dUTP (the triphosphate form of dUMP) and dTTP, leading to the substitution of uracil for thymine (B56734) during DNA replication. biorxiv.org This is considered a major source of spontaneous DNA damage. nih.gov
The presence of uracil in DNA compromises genomic integrity. nih.gov Cells have a robust repair mechanism, initiated by the enzyme uracil-DNA glycosylase (UNG), to find and excise uracil from the DNA backbone. nih.govnih.gov While this repair process is generally efficient, a massive increase in dUMP levels can lead to futile cycles of uracil incorporation and excision. biorxiv.org This can result in the formation of transient single-strand breaks or abasic sites in the DNA. biorxiv.orgnih.gov If two such repair events occur in close proximity on opposite DNA strands, it can lead to the formation of a deleterious double-strand break, which can cause chromosome breakage and genomic instability. nih.gov
Studies have shown that conditions leading to an expanded dUMP pool, such as folate deficiency (which impairs the conversion of dUMP to dTMP), result in higher levels of uracil in DNA and an increased frequency of chromosome breaks. nih.gov The accumulation of dUMP and subsequent uracil misincorporation can trigger cellular stress responses, potentially leading to cell cycle arrest or apoptosis. biologists.com Furthermore, the inhibition of pyrimidine biosynthesis, which can alter dUMP levels, has been shown to impact other fundamental cellular processes, such as protein translation. embopress.org
Role of 2 Deoxyuridine 3 Monophosphate in Dna Integrity and Repair
Origins of Uracil (B121893) in DNA: Deamination of Cytosine and Misincorporation of dUMP
Uracil can appear in the DNA molecule through two primary mechanisms: the hydrolytic deamination of cytosine and the enzymatic misincorporation of dUMP during DNA replication.
Deamination of Cytosine: Cytosine, one of the four canonical bases in DNA, is susceptible to spontaneous hydrolytic deamination, a chemical reaction that converts it into uracil nih.govnih.gov. This process involves the removal of an amino group from the cytosine ring, resulting in the formation of a uracil base nih.gov. It is estimated that this spontaneous deamination occurs at a rate of 100 to 500 times per cell per day nih.gov. When cytosine deaminates, it forms a G:U mismatch in the DNA duplex, as the uracil remains paired with the original guanine. If left unrepaired, this mismatch will lead to a C:G to T:A transition mutation during the next round of DNA replication, as DNA polymerase will recognize the uracil as a template for incorporating an adenine researchgate.net.
Misincorporation of dUMP: The second major source of uracil in DNA is the misincorporation of deoxyuridine monophosphate (dUMP) in place of deoxythymidine monophosphate (dTMP) during DNA synthesis nih.govnih.gov. DNA polymerases cannot efficiently distinguish between dUTP (the precursor for dUMP) and dTTP (the precursor for dTMP) researchgate.net. Consequently, the ratio of cellular dUTP to dTTP pools is a critical determinant of the frequency of dUMP incorporation. Studies in mouse embryonic fibroblasts have indicated that the misincorporation of dUMP is a more significant source of genomic uracil than cytosine deamination, particularly in actively proliferating cells nih.gov. This results in the formation of A:U base pairs, which are not immediately mutagenic but can lead to cytotoxic effects and genomic instability if not properly repaired.
Table 1: Comparison of the Origins of Uracil in DNA
| Feature | Deamination of Cytosine | Misincorporation of dUMP |
|---|---|---|
| Resulting Base Pair | G:U Mismatch | A:U Pair |
| Estimated Frequency | 100-500 events/cell/day nih.gov | More frequent in proliferating cells nih.gov |
| Primary Consequence | C:G to T:A transition mutation researchgate.net | Cytotoxicity, genomic instability |
| Influencing Factors | Chemical instability of cytosine | Cellular dUTP/dTTP ratio |
Excision of Uracil from DNA by Uracil-DNA Glycosylases (UDGs)
The primary defense against the deleterious effects of uracil in DNA is its removal by a family of enzymes known as uracil-DNA glycosylases (UDGs). These enzymes initiate the base excision repair (BER) pathway by specifically recognizing and excising the uracil base.
UDGs are monofunctional glycosylases that catalyze the hydrolysis of the N-glycosidic bond linking the uracil base to the deoxyribose sugar of the DNA backbone. The catalytic mechanism involves several key steps:
Lesion Recognition: The UDG enzyme scans the DNA for the presence of uracil.
Base Flipping: Upon encountering a uracil residue, the enzyme flips the uracil base out of the DNA helix and into its active site pocket. This process is facilitated by the enzyme's interaction with the DNA backbone.
Hydrolysis: Within the active site, a water molecule, activated by a conserved aspartic acid residue, attacks the C1' atom of the deoxyribose sugar. This leads to the cleavage of the N-glycosidic bond, releasing the free uracil base.
AP Site Formation: The removal of the uracil base leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA strand. This AP site is a substrate for the subsequent enzymes in the BER pathway.
The human genome encodes several UDGs, each with distinct substrate specificities and cellular roles. The four main human UDGs are UNG, SMUG1, TDG, and MBD4.
UNG (Uracil-N-Glycosylase): This is the major and most efficient UDG in human cells. It exists in two isoforms, UNG1 (mitochondrial) and UNG2 (nuclear). UNG is highly efficient at removing uracil from both U:A and U:G pairs, as well as from single-stranded DNA.
SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase): While its name is somewhat of a misnomer, SMUG1 is active on both single-stranded and double-stranded DNA. It exhibits a preference for U:G mismatches over U:A pairs.
TDG (Thymine-DNA Glycosylase): As its name suggests, TDG can remove thymine (B56734) from T:G mismatches, but it is also efficient at excising uracil from U:G mismatches. It has very low activity on U:A pairs.
MBD4 (Methyl-CpG Binding Domain 4): This glycosylase also primarily targets U:G mismatches that arise from the deamination of 5-methylcytosine in CpG contexts.
The substrate specificity of these enzymes is crucial for their biological functions. For instance, the high efficiency of UNG on both U:A and U:G pairs makes it the primary enzyme for removing uracil arising from both dUMP misincorporation and cytosine deamination. In contrast, the preference of TDG and MBD4 for U:G mismatches suggests a more specialized role in correcting deamination events, particularly in the context of CpG islands.
Table 2: Substrate Preferences of Human Uracil-DNA Glycosylases
| Enzyme | Relative Activity on U:A | Relative Activity on U:G | Activity on ssDNA | Primary Role |
|---|---|---|---|---|
| UNG | High | High | High | General uracil excision |
| SMUG1 | Moderate | High | Moderate | Backup for UNG, U:G repair |
| TDG | Very Low | High | Low | U:G mismatch repair, especially in CpG contexts |
| MBD4 | Very Low | Moderate | Low | U:G mismatch repair in CpG contexts |
Interconnection with Base Excision Repair (BER) Pathways
The excision of uracil by a UDG is the initiating step of the base excision repair (BER) pathway. BER is a major DNA repair pathway that deals with small, non-helix-distorting base lesions. Following the creation of an AP site by a UDG, the BER pathway proceeds through a series of coordinated steps:
AP Site Cleavage: An AP endonuclease, such as APE1 in humans, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the abasic site, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.
DNA Synthesis: A DNA polymerase, typically DNA polymerase β (Pol β) for short-patch BER, adds a single correct nucleotide (in this case, cytosine or thymine) to the 3'-hydroxyl end.
dRP Removal: Pol β also possesses a dRP lyase activity that removes the 5'-dRP moiety.
Ligation: Finally, a DNA ligase, such as DNA ligase III in complex with XRCC1, seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.
In some cases, a long-patch BER pathway may be utilized, which involves the synthesis of a longer stretch of DNA by polymerases δ or ε, followed by the removal of the displaced strand by FEN1 and ligation by DNA ligase I. The choice between short-patch and long-patch BER is influenced by several factors, including the nature of the lesion and the cell cycle phase.
Genomic Consequences of Unrepaired Uracil Residues Derived from dUMP
The failure to remove uracil from DNA can have severe consequences for genomic stability, leading to both mutations and cell death.
Mutagenesis: As previously mentioned, unrepaired uracil arising from cytosine deamination (G:U mismatch) is highly mutagenic, leading to a high frequency of C:G to T:A transition mutations researchgate.net. This is a common mutational signature observed in various cancers.
Cytotoxicity and Genomic Instability: While uracil from dUMP misincorporation (A:U pair) is not directly miscoding, its presence in DNA can still be detrimental. The accumulation of uracil in DNA can lead to:
DNA Strand Breaks: The continuous action of UDGs to remove uracil, followed by the processing of the resulting AP sites, can lead to an accumulation of single-strand breaks. If two closely spaced single-strand breaks occur on opposite strands, this can result in a double-strand break, a highly cytotoxic DNA lesion.
Replication Fork Stalling: The presence of uracil or AP sites in the DNA template can stall the progression of the DNA replication machinery, leading to replication stress and potentially the collapse of the replication fork.
Chromosomal Aberrations: The accumulation of DNA strand breaks and replication stress can lead to larger-scale genomic rearrangements, such as deletions, insertions, and translocations, which are hallmarks of genomic instability and are frequently observed in cancer cells.
Table 3: Summary of Genomic Consequences of Unrepaired Uracil
| Consequence | Origin of Uracil | Mechanism |
|---|---|---|
| C:G to T:A Transition Mutations | Cytosine Deamination (G:U) | DNA polymerase inserts adenine opposite uracil during replication. |
| DNA Single-Strand Breaks | dUMP Misincorporation (A:U) & Cytosine Deamination (G:U) | Accumulation of AP sites and intermediates of the BER pathway. |
| DNA Double-Strand Breaks | dUMP Misincorporation (A:U) & Cytosine Deamination (G:U) | Closely spaced single-strand breaks on opposite strands. |
| Replication Fork Stalling | dUMP Misincorporation (A:U) & Cytosine Deamination (G:U) | Presence of uracil or AP sites in the DNA template. |
| Genomic Instability | dUMP Misincorporation (A:U) & Cytosine Deamination (G:U) | Accumulation of DNA breaks and replication stress leading to chromosomal rearrangements. |
Advanced Research Methodologies for Studying 2 Deoxyuridine 3 Monophosphate and Its Metabolism
Spectroscopic Approaches for Characterizing dUMP-Enzyme Complexes
Spectroscopic techniques are indispensable for elucidating the structural and dynamic changes that occur when dUMP binds to an enzyme. These methods provide insights into the conformational states of both the enzyme and the ligand, offering a window into the mechanics of catalysis and inhibition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of dUMP-enzyme complexes at an atomic level. nih.govpsu.edu It allows for the characterization of molecular motion over a wide range of timescales, from picoseconds to seconds. nih.gov By monitoring changes in the chemical shifts and relaxation properties of specific nuclei upon dUMP binding, researchers can map the regions of the enzyme involved in the interaction and deduce the conformational changes that are crucial for biological activity. nih.govresearchgate.net
NMR has been instrumental in demonstrating that enzymes are not static entities but rather exist as an ensemble of interconverting conformations. nih.gov The binding of a ligand like dUMP can shift this equilibrium, stabilizing a particular conformational state that may be more or less active. For instance, NMR spin relaxation studies can reveal the exchange between open, flexible states and more closed, rigid states of an enzyme, which can influence substrate recognition, the formation of the Michaelis complex, and ultimately, the catalytic process. nih.govresearchgate.net These dynamic processes are fundamental to understanding enzyme regulation and mechanism. nih.gov
Table 1: NMR Parameters for Studying dUMP-Enzyme Dynamics
| NMR Parameter | Information Gained | Relevance to dUMP-Enzyme Complexes |
| Chemical Shift Perturbations | Identifies residues at the binding interface and those affected by conformational changes. | Maps the dUMP binding site on the enzyme. |
| Nuclear Overhauser Effect (NOE) | Provides distance constraints between protons, defining the 3D structure of the complex. | Determines the precise orientation of dUMP in the active site. |
| Spin Relaxation (T1, T2) | Characterizes molecular motion and dynamics on picosecond to nanosecond timescales. | Reveals changes in flexibility of enzyme loops upon dUMP binding. |
| Relaxation Dispersion | Probes conformational exchange processes on microsecond to millisecond timescales. | Characterizes the kinetics of conformational changes essential for catalysis. |
UV/Visible Spectroscopy and Circular Dichroism (CD) for Ligand Binding and Conformational Changes
UV/Visible (UV/Vis) spectroscopy is a widely used technique to monitor ligand binding, including the interaction of dUMP with enzymes. nih.gov The binding of a ligand to a protein can perturb the electronic environment of aromatic amino acid residues or prosthetic groups within the enzyme, leading to changes in the UV/Vis absorbance spectrum. andreabellelli.ituniroma1.it These spectral shifts can be titrated to determine binding affinities and stoichiometry. For instance, the binding of a ligand can cause a change in the absorbance spectrum, which, if linearly related to binding, can be used to quantify the interaction. andreabellelli.it
Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary and tertiary structure of macromolecules. nih.govyoutube.com It measures the differential absorption of left- and right-circularly polarized light. nih.govyoutube.com The binding of dUMP can induce conformational changes in an enzyme, altering its secondary structure content (e.g., alpha-helix, beta-sheet) or the arrangement of its tertiary structure. nih.govyoutube.com These changes are reflected in the CD spectrum, providing a global view of the structural alterations upon ligand binding. plos.org In the near-UV region (240-320 nm), CD is sensitive to the environment of aromatic amino acids, offering insights into subtle tertiary structure changes near the dUMP binding site. plos.org In the far-UV region (190-240 nm), it provides information about changes in the protein's secondary structure. plos.org
Table 2: Spectroscopic Signatures of dUMP-Enzyme Interaction
| Technique | Observed Change | Interpretation |
| UV/Visible Spectroscopy | Shift in absorbance maximum or change in molar absorptivity. | dUMP binding alters the electronic environment of enzyme chromophores. |
| Circular Dichroism (Far-UV) | Change in the CD spectrum between 190-240 nm. | Alteration of the enzyme's secondary structure (α-helix, β-sheet content) upon dUMP binding. |
| Circular Dichroism (Near-UV) | Change in the CD spectrum between 240-320 nm. | Perturbation of the tertiary structure around aromatic amino acid residues in the binding pocket. |
Fluorescence Spectroscopy for Probing Enzyme-Ligand Interactions
Fluorescence spectroscopy is an exceptionally sensitive technique for studying enzyme-ligand interactions. researchgate.netspringernature.com It often relies on monitoring the intrinsic fluorescence of tryptophan and tyrosine residues within the enzyme. researchgate.net The binding of dUMP can alter the local environment of these fluorescent amino acids, leading to changes in fluorescence intensity, emission wavelength, or polarization. researchgate.netresearchgate.net
Fluorescence quenching is a common phenomenon observed upon ligand binding, where the fluorescence intensity of the protein decreases. researchgate.net This quenching can be used to calculate binding constants and the number of binding sites. researchgate.net In addition to intrinsic fluorescence, extrinsic fluorescent probes can be attached to either the enzyme or the ligand to monitor the binding event. Fluorescence polarization or anisotropy measurements can also provide information about the association of the ligand with the larger enzyme molecule, as the rotational freedom of the fluorescent molecule is restricted upon binding. nih.gov
Table 3: Fluorescence-Based Approaches to Study dUMP Binding
| Method | Principle | Information Obtained |
| Intrinsic Fluorescence Quenching | dUMP binding alters the environment of tryptophan/tyrosine residues, leading to a decrease in their fluorescence. | Binding affinity (Kd), stoichiometry of binding. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between a donor fluorophore on the enzyme and an acceptor on dUMP (or vice versa). | Proximity and orientation of dUMP relative to specific sites on the enzyme. |
| Fluorescence Polarization/Anisotropy | Binding of a fluorescently labeled dUMP to the enzyme increases its rotational correlation time, leading to higher polarization. | Real-time monitoring of binding events and determination of binding affinity. |
Chromatographic Techniques for Separation and Quantification of dUMP and Related Nucleotides
Chromatographic methods are essential for the separation, identification, and quantification of dUMP and other nucleotides from complex biological samples. These techniques provide the resolution needed to analyze structurally similar molecules within a cellular extract.
High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides. nih.govumich.edu It offers high resolution, sensitivity, and reproducibility for the separation and quantification of dUMP and its phosphorylated counterparts (dUDP, dUTP), as well as other ribonucleotides and deoxyribonucleotides. nih.govthermofisher.com The separation is typically based on the polarity of the molecules, with a stationary phase and a mobile phase of different polarities. waters.com
Various HPLC modes can be employed for nucleotide analysis, including ion-exchange and reversed-phase chromatography. umich.edu The choice of method depends on the specific nucleotides of interest and the complexity of the sample matrix. By using appropriate standards, HPLC allows for the accurate determination of the cellular concentrations of these crucial metabolites. nih.gov
Reversed-Phase HPLC for Complex Mixture Separation
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used mode of HPLC for the separation of a broad range of molecules, including nucleotides. wikipedia.orgchromtech.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar, typically an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Molecules are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. wikipedia.org
RP-HPLC is particularly effective for separating complex biological mixtures. nih.gov To enhance the retention and separation of polar analytes like nucleotides, ion-pairing agents are often added to the mobile phase. These agents interact with the charged phosphate (B84403) groups of the nucleotides, increasing their hydrophobicity and retention on the nonpolar stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of a wide range of nucleotides with varying polarities in a single analytical run. nih.gov
Table 4: Typical Parameters for RP-HPLC Analysis of dUMP
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The nonpolar material packed in the column. | C18 (octadecylsilane) bonded silica (B1680970) particles. |
| Mobile Phase | The polar solvent system that carries the sample through the column. | Aqueous buffer (e.g., ammonium (B1175870) phosphate) with a gradient of an organic modifier (e.g., methanol or acetonitrile). |
| Ion-Pairing Agent | A reagent added to the mobile phase to enhance retention of ionic analytes. | Tetrabutylammonium (TBA) salts. |
| Detection | The method used to detect the separated nucleotides as they elute from the column. | UV absorbance at 260 nm. |
Thin-Layer Chromatography (TLC) in Metabolite Profiling
Thin-Layer Chromatography (TLC) is a powerful and widely used analytical technique for the separation and identification of compounds in a mixture, making it a valuable tool for metabolite profiling. nih.govnih.gov This method separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). nih.govyoutube.com The separation is based on the principle of polarity; polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, while less polar compounds have a greater affinity for the mobile phase and travel further. nih.gov
In the context of studying 2'-Deoxyuridine (B118206) 3'-monophosphate (dUMP) and its metabolites, TLC can be employed to monitor the progress of enzymatic reactions or to analyze the composition of cellular extracts. nih.govyoutube.com For instance, the conversion of dUMP to deoxythymidine monophosphate (dTMP) by thymidylate synthase can be monitored by spotting the reaction mixture on a TLC plate at different time points. The separation of the substrate (dUMP) and the product (dTMP) would be visualized as distinct spots with different retention factor (Rf) values, allowing for a qualitative or semi-quantitative assessment of the reaction's progress. youtube.com
High-resolution TLC mapping has been successfully used for the characterization of DNA adducts, which can include modified monophosphates. nih.gov This demonstrates the capability of TLC to separate structurally similar nucleotide derivatives. nih.gov For metabolite profiling of complex biological samples, TLC can be combined with other techniques, such as mass spectrometry (TLC-MS), to provide more definitive identification of the separated compounds. nih.gov The versatility, speed, and low cost of TLC make it a valuable initial screening method in the study of dUMP metabolism. nih.gov
| Component | Description | Purpose in Metabolite Profiling |
| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel 60 F254) on a solid support (e.g., glass, aluminum). mdpi.com | Provides the surface for the separation of metabolites based on their polarity. nih.gov |
| Mobile Phase | A solvent or a mixture of solvents (e.g., ethyl acetate, methanol, water) that moves up the stationary phase. mdpi.com | Carries the metabolites up the plate at different rates depending on their solubility and affinity for the stationary phase. nih.gov |
| Sample Application | The mixture of metabolites is spotted onto the origin line of the TLC plate. nih.gov | To introduce the sample to be analyzed onto the chromatographic system. nih.gov |
| Development | The TLC plate is placed in a sealed chamber containing the mobile phase, which then migrates up the plate by capillary action. avantiresearch.com | To achieve the physical separation of the different metabolites in the sample. avantiresearch.com |
| Visualization | The separated spots are detected, often using UV light (for compounds that fluoresce or absorb UV) or by staining with a chemical reagent. mdpi.com | To identify the location of the separated metabolites on the TLC plate. mdpi.com |
| Analysis | The retention factor (Rf) for each spot is calculated (distance traveled by the spot / distance traveled by the solvent front). youtube.com | To identify and quantify the separated metabolites by comparing their Rf values to those of known standards. youtube.com |
Computational Modeling and Simulation for Understanding dUMP-Mediated Reactions
Computational modeling and simulation have become indispensable tools for investigating enzymatic reactions at an atomic level, providing insights that are often inaccessible through experimental methods alone. numberanalytics.com These approaches are particularly valuable for studying the intricate mechanisms of enzymes that metabolize 2'-Deoxyuridine 3'-monophosphate (dUMP).
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Catalytic Mechanisms
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a powerful approach for studying enzymatic reactions. nih.gov In this method, the chemically active region of the enzyme's active site, including the substrate dUMP and key catalytic residues, is treated with a high-level quantum mechanical (QM) method, while the remainder of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics (MM) force field. nih.govnih.gov This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the context of the full enzyme environment. nih.gov
QM/MM simulations have been instrumental in elucidating the catalytic mechanism of thymidylate synthase (TS), the enzyme that converts dUMP to dTMP. acs.org These studies have provided detailed insights into the hydride transfer step, a critical part of the reaction, and have allowed for the calculation of kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism. acs.org By modeling the transition states and intermediates, QM/MM simulations help to understand the roles of specific amino acid residues in catalysis. nih.gov
Molecular Dynamics (MD) Simulations of Enzyme-dUMP Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. numberanalytics.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements of the enzyme and dUMP over time, providing a dynamic picture of their interaction. numberanalytics.com
MD simulations are particularly useful for investigating the binding of dUMP to an enzyme's active site, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. numberanalytics.comfrontiersin.org For example, MD simulations of thymidylate synthase have revealed the intricate network of interactions involved in substrate recognition and binding. nih.gov These simulations can also be used to predict the binding affinities of dUMP and its analogs, which is crucial for the design of enzyme inhibitors. acs.org
Quantum Chemical Calculations on dUMP Reactivity and Enzymatic Pathways
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. researchgate.netdiva-portal.org When applied to dUMP, these calculations can provide information about its geometry, charge distribution, and the energies of its different conformations. nih.gov
In the context of enzymatic reactions, quantum chemical calculations on models of the enzyme's active site can be used to map out the entire reaction pathway, identifying the transition states and intermediates. nih.gov These calculations have been used to investigate the reaction mechanism of enzymes like 4-oxalocrotonate tautomerase, providing support for proposed mechanisms and clarifying the roles of key residues. nih.gov For dUMP-metabolizing enzymes, these methods can help to understand the chemical transformations that dUMP undergoes during catalysis.
Electrostatic Potential Analysis of Enzyme Active Sites
The electrostatic potential of a molecule is a key determinant of its interactions with other molecules. In the context of enzyme-substrate interactions, the electrostatic potential of the enzyme's active site plays a crucial role in guiding the substrate to its binding position and in stabilizing the transition state of the reaction.
Analysis of the electrostatic potential surface of an enzyme's active site can reveal regions of positive and negative potential that are complementary to the charge distribution of dUMP. nih.gov For example, studies on thymidylate synthase have shown how the electrostatic potential of the active site contributes to the binding of dUMP and can be altered by mutations, affecting the enzyme's activity. nih.govrcsb.org This type of analysis is valuable for understanding the basis of substrate specificity and for designing mutations to alter enzyme function.
| Computational Method | Primary Application in dUMP Research | Key Insights Provided |
| QM/MM Simulations | Elucidation of catalytic mechanisms of enzymes like thymidylate synthase. nih.govacs.org | Detailed understanding of bond-breaking/forming events, transition states, and the role of active site residues. nih.gov |
| MD Simulations | Investigation of the dynamic interactions between dUMP and enzymes. numberanalytics.comnih.gov | Information on binding pathways, conformational changes upon binding, and calculation of binding free energies. numberanalytics.comacs.org |
| Quantum Chemical Calculations | Study of the intrinsic reactivity of dUMP and mapping of enzymatic reaction pathways. nih.gov | Insights into the electronic structure of dUMP, reaction intermediates, and transition state energies. nih.gov |
| Electrostatic Potential Analysis | Characterization of the enzyme active site and its role in substrate binding and catalysis. nih.gov | Understanding of how charge distributions guide substrate recognition and stabilize transition states. nih.gov |
Kinetic and Isotopic Labeling Studies
Kinetic and isotopic labeling studies are powerful experimental approaches for elucidating metabolic pathways and understanding the dynamics of enzymatic reactions. nih.gov These methods are particularly useful for tracing the metabolic fate of this compound (dUMP) and for quantifying the rates of the reactions in which it participates.
Isotope labeling involves the use of molecules in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov When a labeled precursor is introduced into a biological system, the heavy isotope acts as a tracer, allowing researchers to follow its incorporation into downstream metabolites. nih.gov This provides direct evidence for metabolic pathways and can be used to measure metabolic fluxes. nih.gov For example, by using ¹³C-labeled glucose, one could trace the flow of carbon atoms into the ribose and base components of dUMP.
Kinetic isotope effect (KIE) studies measure the change in the rate of a reaction when an atom at or near the site of bond-breaking is replaced with a heavier isotope. gitlab.io The magnitude of the KIE can provide valuable information about the transition state of the reaction and can help to distinguish between different possible mechanisms. acs.orgnih.gov For instance, measuring the KIE for the thymidylate synthase reaction using deuterated dUMP can provide insights into the hydride transfer step. acs.org
The combination of kinetic and isotopic labeling studies provides a comprehensive picture of dUMP metabolism, from the identification of metabolic routes to the detailed characterization of the enzymatic reactions involved. nih.govnih.gov
| Isotopic Label | Application in dUMP Metabolism Studies | Information Obtained |
| ¹³C (Carbon-13) | Tracing the flow of carbon from precursors (e.g., glucose) into the deoxyribose and uracil (B121893) components of dUMP. nih.govnih.gov | Elucidation of the biosynthetic pathways of dUMP and quantification of metabolic fluxes through these pathways. nih.gov |
| ²H (Deuterium) | Investigating the mechanism of enzymes like thymidylate synthase by measuring kinetic isotope effects. gitlab.ioresearchgate.net | Insights into the nature of the transition state, particularly for steps involving hydrogen transfer. acs.orggitlab.io |
| ¹⁵N (Nitrogen-15) | Following the incorporation of nitrogen atoms into the uracil base of dUMP from precursors like glutamine. nih.gov | Understanding the sources of nitrogen for pyrimidine (B1678525) biosynthesis. |
| ³²P (Phosphorus-32) | Radiolabeling of the phosphate group of dUMP for use in enzyme assays and for tracing its fate in metabolic reactions. nih.gov | Quantification of enzyme activity and monitoring the transfer of the phosphate group. nih.gov |
Steady-State and Pre-Steady-State Kinetic Analyses of dUMP-Transforming Enzymes
Steady-state and pre-steady-state kinetics are powerful tools for dissecting the catalytic mechanisms of enzymes that act on dUMP, such as thymidylate synthase (TS) and dUTPase.
Steady-state kinetics , which assumes a constant concentration of the enzyme-substrate complex, is used to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate (kcat). khanacademy.org For instance, in the study of thymidylate synthase, steady-state analysis has been instrumental in defining the ordered binding of substrates, where dUMP binds before the folate cosubstrate. nih.govnih.gov This approach has also been applied to characterize the inhibitory effects of various dUMP analogs.
A summary of kinetic parameters for some dUMP-transforming enzymes is presented below:
| Enzyme | Organism | Kinetic Parameter | Value | Reference |
| Thymidylate Synthase | Escherichia coli | Km for dUMP | - | nih.gov |
| Thymidylate Synthase | Human | Kd for dUMP | 7.5 µM | nih.gov |
| dUTPase | Leishmania major | Km for dUTP | 2.11 µM | nih.gov |
| dUTPase | Leishmania major | kcat for dUTP hydrolysis | 49 s⁻¹ | nih.gov |
| dUTPase | Leishmania major | Km for dUDP | 62.70 µM | nih.gov |
| dUTPase | Leishmania major | kcat for dUDP hydrolysis | 65 s⁻¹ | nih.gov |
Kinetic Isotope Effect (KIE) Studies for Elucidating Reaction Transition States
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of enzymatic reactions by measuring the change in reaction rate upon isotopic substitution. semanticscholar.org This technique provides invaluable information about bond-breaking and bond-forming events during catalysis. semanticscholar.org
In the context of dUMP metabolism, KIE studies have been particularly insightful for understanding the mechanism of thymidylate synthase (TS), which catalyzes the methylation of dUMP to dTMP. wikipedia.org By substituting hydrogen with its heavier isotopes, deuterium or tritium, at specific positions on the substrates, researchers can determine whether the C-H bond cleavage is a rate-limiting step in the reaction. nih.govscispace.com
For thymidylate synthase, both primary and secondary KIEs have been measured. nih.gov Large primary KIEs observed in the TS-catalyzed reaction provide strong evidence that the hydride transfer from the cofactor to dUMP is a key, rate-determining step. nih.govscispace.com Theoretical studies combining quantum mechanics and molecular mechanics (QM/MM) simulations have further refined the interpretation of experimental KIE data, suggesting a significant contribution of quantum mechanical tunneling to the hydrogen transfer process. nih.govscispace.com These computational approaches have shown that the temperature independence of the KIEs for the TS reaction is consistent with a tunneling mechanism. nih.gov
KIE studies have also been instrumental in distinguishing between different proposed catalytic mechanisms, such as stepwise versus concerted pathways. researchgate.net The combination of KIE data with structural and mutagenesis studies has provided a detailed picture of the transition state, highlighting the roles of specific amino acid residues in catalysis. semanticscholar.orgresearchgate.net
Isotopic Tracing for Metabolic Flux Determination
Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing a quantitative measure of metabolic flux. bohrium.comnih.govnih.gov This methodology involves introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, into cells or organisms and then monitoring the incorporation of these isotopes into downstream metabolites, including dUMP and its derivatives. nih.govcreative-proteomics.com
By analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of metabolites and determine the relative contributions of different pathways to the synthesis of a particular compound. nih.govnih.govyoutube.com
In the study of dUMP metabolism, isotopic tracing can elucidate the sources of the carbon and nitrogen atoms that constitute the pyrimidine ring and the precursors for its conversion to thymidylate. For example, by feeding cells ¹³C-labeled glucose or ¹⁵N-labeled glutamine, one can trace the incorporation of these isotopes into the dUMP pool and subsequently into dTMP and DNA. researchgate.net This allows for the quantification of the flux through both the de novo and salvage pathways of pyrimidine biosynthesis. creative-proteomics.comwikipedia.org
Metabolic flux analysis using isotopic tracers is particularly valuable for understanding how metabolic pathways are rewired in different physiological or pathological states, such as cancer. nih.govnih.gov These studies can reveal critical nodes in metabolic networks that could be targeted for therapeutic intervention. nih.gov
Structural Biology for Atomic-Level Insights
Structural biology techniques provide a three-dimensional view of enzymes and their interactions with substrates like dUMP, offering a framework for understanding their function and for the rational design of inhibitors.
X-ray Crystallography of Enzymes in Complex with dUMP and Analogs
X-ray crystallography has been a cornerstone in elucidating the atomic-level details of enzymes involved in dUMP metabolism. This technique has provided high-resolution structures of enzymes like thymidylate synthase (TS) and dUTPase, both alone and in complex with dUMP or its analogs. nih.govyork.ac.ukresearchgate.netdeepdyve.com
Crystal structures of human and E. coli thymidylate synthase have revealed the intricate network of interactions between the enzyme, dUMP, and the folate cofactor. nih.govnih.govresearchgate.netacs.org These structures have shown how dUMP binds in the active site and how the enzyme undergoes conformational changes to bring the substrates into the correct orientation for catalysis. nih.govacs.org For example, the structure of human TS in complex with dUMP and the inhibitor FdUMP has provided insights into the covalent modification of the catalytic cysteine residue. nih.gov The study of TS with various analogs has also shed light on the "half-of-the-sites" activity, where only one of the two active sites in the dimeric enzyme appears to be active at a time. acs.orgnih.gov
Similarly, the crystal structure of E. coli dUTPase in complex with the dUMP analog dUDP has detailed the specific interactions that confer substrate specificity. nih.gov These structural studies are crucial for the design of potent and specific inhibitors that could serve as therapeutic agents. nih.govnih.gov
A table summarizing key crystallographic studies of dUMP-related enzymes is provided below:
| Enzyme | Organism | Ligand(s) | PDB ID | Reference |
| Thymidylate Synthase | Human (R163K variant) | dUMP, FdUMP | - | nih.govnih.gov |
| Thymidylate Synthase | E. coli | Noncovalent intermediate analog | - | acs.orgnih.gov |
| dUTPase | E. coli | dUDP | - | nih.gov |
| Thymidylate Synthase | E. coli | dUMP | 1tsv | proteopedia.org |
Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes (General Relevance)
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes at near-atomic resolution. youtube.comnih.govjohnshopkins.edu While X-ray crystallography requires well-ordered crystals, cryo-EM can be used to study complexes in a vitrified, near-native state, which is particularly advantageous for dynamic systems. youtube.com
In the context of nucleotide metabolism, cryo-EM is highly relevant for studying large enzymatic assemblies involved in DNA replication and repair, where dUMP metabolism is a critical component. For instance, cryo-EM could be used to visualize the replisome, a massive complex of proteins that carries out DNA synthesis, and to understand how enzymes like thymidylate synthase and dUTPase are integrated into this machinery.
Furthermore, recent advancements in cryo-EM have made it possible to visualize smaller proteins and to map the binding of small molecule ligands. nih.govjohnshopkins.edu This opens up the possibility of using cryo-EM to study the interactions of dUMP and its analogs with their target enzymes, complementing the information obtained from X-ray crystallography. nih.gov The ability of cryo-EM to capture multiple conformational states of a complex can provide unique insights into the dynamic processes that govern enzyme function and regulation. nih.govjohnshopkins.edu
Q & A
Q. What is the biochemical role of 2'-Deoxyuridine 3'-monophosphate (dUMP) in DNA synthesis, and how is it experimentally validated?
dUMP serves as a substrate for thymidylate synthase (TS), which catalyzes its methylation to deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication. This reaction requires 5,10-methylenetetrahydrofolate as a methyl donor and is rate-limiting in thymidylate biosynthesis. Experimental validation involves:
- Enzyme activity assays : Measuring TS activity via spectrophotometric detection of dihydrofolate production .
- Radiolabeling : Tracking dUMP-to-dTMP conversion using ³H- or ¹⁴C-labeled dUMP in cell lysates or purified enzyme systems .
- Knockout models : Disrupting TS or folate metabolism in bacterial/mammalian systems to observe dUMP accumulation and DNA synthesis arrest .
Q. How is dUMP synthesized and purified for in vitro studies?
dUMP is typically synthesized via:
- Phosphoramidite chemistry : Modifying deoxyuridine with protected phosphate groups, followed by deprotection .
- Enzymatic phosphorylation : Using thymidine kinase or nucleoside monophosphate kinases to phosphorylate 2'-deoxyuridine .
Purification methods include: - Ion-exchange chromatography : Separating dUMP from unreacted nucleotides using DEAE-cellulose columns .
- HPLC : Quantifying purity with reverse-phase C18 columns and UV detection at 260–270 nm .
Q. What analytical techniques are used to quantify dUMP in biological samples?
- Mass spectrometry (LC-MS/MS) : Detects dUMP via its molecular ion (m/z 308.18) and fragment ions (e.g., m/z 97 for phosphate) with isotopic internal standards (e.g., ¹³C/¹⁵N-labeled dUMP) .
- Enzymatic assays : Coupling dUMP with TS and measuring dihydrofolate depletion fluorometrically .
- 32P-labeling : Incorporating radioactive phosphate into dUMP for autoradiography in metabolic flux studies .
Advanced Research Questions
Q. How do structural modifications of dUMP influence its interaction with thymidylate synthase?
Key structural determinants include:
- Phosphate position : 3'- vs. 5'-monophosphate isomers alter binding affinity due to steric clashes with TS active-site residues (e.g., Arg 50 and Asn 229 in E. coli TS) .
- Base substitutions : 5-Fluorouracil derivatives (e.g., FdUMP) act as irreversible TS inhibitors by forming covalent complexes with folate cofactors .
- Ribose conformation : 2'-deoxy vs. 3'-deoxy configurations impact catalytic efficiency, as shown in X-ray crystallography studies of TS-dUMP complexes .
Q. How can contradictory data on dUMP metabolic flux be resolved in cancer models?
Discrepancies arise from:
- Tissue-specific folate availability : Folate-deficient cells accumulate dUMP due to impaired TS activity, skewing metabolic profiles .
- Competing salvage pathways : Exogenous thymidine supplementation bypasses TS, reducing dUMP incorporation into DNA .
Resolution strategies: - Isotope tracing : Using ¹³C-glucose to map dUMP synthesis via de novo vs. salvage pathways .
- Pharmacological inhibition : Blocking TS with 5-fluorouracil or raltitrexed to isolate dUMP pool dynamics .
Q. What methodological challenges arise when studying dUMP in mitochondrial DNA repair?
Challenges include:
- Compartmentalization : Differentiating nuclear vs. mitochondrial dUMP pools requires subcellular fractionation and organelle-specific proteolysis .
- dUTPase activity : Mitochondrial dUTPase hydrolyzes dUTP to dUMP, complicating quantification of de novo synthesis .
Solutions: - CRISPR-Cas9 knockout models : Deleting mitochondrial dUTPase (e.g., DUT-MT) to assess dUMP accumulation .
- Nanopore sequencing : Detecting uracil incorporation (from dUMP misincorporation) in mitochondrial DNA .
Methodological Recommendations
- For enzyme kinetics : Use stopped-flow spectrophotometry to measure real-time TS activity with dUMP analogs .
- For structural studies : Employ cryo-EM or X-ray crystallography with TS-dUMP co-crystals to resolve binding interactions .
- For in vivo tracking : Combine LC-MS/MS with stable isotope labeling to quantify dUMP turnover in tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
